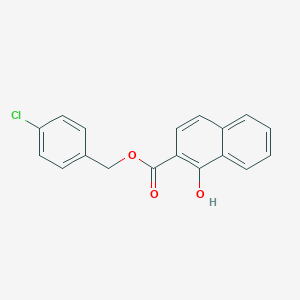

4-Chlorobenzyl 1-hydroxy-2-naphthoate

Beschreibung

4-Chlorobenzyl 1-hydroxy-2-naphthoate is a naphthoate derivative featuring a hydroxyl group at the 1-position and a 4-chlorobenzyl ester at the 2-position of the naphthalene ring. This structural configuration confers unique physicochemical and biological properties.

Eigenschaften

Molekularformel |

C18H13ClO3 |

|---|---|

Molekulargewicht |

312.7 g/mol |

IUPAC-Name |

(4-chlorophenyl)methyl 1-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H13ClO3/c19-14-8-5-12(6-9-14)11-22-18(21)16-10-7-13-3-1-2-4-15(13)17(16)20/h1-10,20H,11H2 |

InChI-Schlüssel |

DKPBANPOIZCUHJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Sulfamoyl Derivatives of 1-Hydroxy-2-Naphthoic Acid

Several sulfamoyl-substituted analogs, such as 3ab (4-cyanophenyl sulfamoyl) and 3l (N-phenylsulfamoyl), share the 1-hydroxy-2-naphthoic acid core but differ in substituent groups (Table 1). These modifications significantly alter biological activity and physicochemical properties:

- Synthesis Efficiency : Yields for sulfamoyl derivatives range from 64% (3j) to 80% (3l), indicating robust coupling reactions between 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid and amines/piperazines .

- Retention Time (tR): Derivatives like 3ab exhibit a tR of 5.5 min, reflecting moderate hydrophobicity due to the 4-cyanophenyl group .

Table 1. Comparison of Sulfamoyl Derivatives

| Compound ID | Substituent | Yield (%) | tR (min) | Key Functional Group Impact |

|---|---|---|---|---|

| 3j | 4-Phenylpiperazinyl | 64 | - | Enhanced solubility via piperazine |

| 3k | 4-Benzylpiperazinyl | 71 | - | Increased steric bulk |

| 3ab | 4-Cyanophenyl sulfamoyl | 69 | 5.5 | Electron-withdrawing cyano group |

| 3l | N-Phenylsulfamoyl | 80 | - | Planar aromatic sulfonamide |

Chlorobenzyl-Substituted Analogs

The 4-chlorobenzyl group is a critical pharmacophore in multiple bioactive compounds:

- Anti-HIV Activity : A coumarin derivative with a 4-chlorobenzyl group demonstrated 52% inhibition of HIV at 100 μM, outperforming other substituents (e.g., methoxy, nitro) .

- Herbicidal Activity: Compounds bearing 4-chlorobenzyl groups showed moderate activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass), suggesting selectivity influenced by substituent lipophilicity .

Non-Hydroxylated Analogs: 4-Chlorobenzyl 1-Naphthoate

The absence of the hydroxyl group in 4-chlorobenzyl 1-naphthoate (CAS: 481002-45-3) increases hydrophobicity (molecular weight: 296.75 g/mol) compared to 4-chlorobenzyl 1-hydroxy-2-naphthoate. This structural difference likely reduces metabolic degradation, as hydroxylation is a common pathway for enzymatic oxidation .

Metabolic and Enzymatic Interactions

- Degradation Pathways : 1-Hydroxy-2-naphthoate is a key intermediate in bacterial degradation of polycyclic aromatic hydrocarbons (PAHs). The hydroxyl group facilitates cleavage by 1-hydroxy-2-naphthoate dioxygenase (HNDO), producing phthalaldehydate and phthalate .

- CYP2B6 Inhibition : The 4-chlorobenzyl moiety in compounds like 4-(4-chlorobenzyl)pyridine enhances CYP2B6 binding affinity, highlighting its role in modulating enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.